
4-chloro-3-methylphenolate;tetraphenylphosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3-methylphenolate;tetraphenylphosphanium is an organic compound that belongs to the class of monochlorinated phenols. It is known for its antimicrobial properties and is used in various industrial and research applications. The compound is characterized by the presence of a chlorine atom and a methyl group attached to a phenol ring, along with a tetraphenylphosphanium group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-chloro-3-methylphenolate can be synthesized through the chlorination of 3-methylphenol (m-cresol) using reagents such as ammonium chloride and oxone in acetonitrile . The reaction typically involves the selective oxychlorination of the aromatic compound, resulting in the formation of 4-chloro-3-methylphenol.
Industrial Production Methods
Industrial production of 4-chloro-3-methylphenolate involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-3-methylphenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into less chlorinated phenols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and other nucleophiles are employed under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of less chlorinated phenols.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-chloro-3-methylphenolate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies related to antimicrobial activity and as a preservative in biological samples.
Medicine: Investigated for its potential use in antimicrobial formulations and as a disinfectant.
Mecanismo De Acción
The antimicrobial activity of 4-chloro-3-methylphenolate is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of microorganisms, including bacteria and fungi .
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-3,5-dimethylphenol: Another chlorinated phenol with similar antimicrobial properties.
4-chloro-2-methylphenol: Differing in the position of the methyl group, but also used for its antimicrobial effects.
4-chloro-3-methylphenol: The parent compound without the tetraphenylphosphanium group.
Uniqueness
4-chloro-3-methylphenolate;tetraphenylphosphanium is unique due to the presence of the tetraphenylphosphanium group, which enhances its solubility and stability in various solvents. This makes it more versatile for use in different applications compared to its similar counterparts .
Propiedades
Número CAS |
93839-63-5 |
|---|---|
Fórmula molecular |
C31H26ClOP |
Peso molecular |
481.0 g/mol |
Nombre IUPAC |
4-chloro-3-methylphenolate;tetraphenylphosphanium |
InChI |
InChI=1S/C24H20P.C7H7ClO/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-5-4-6(9)2-3-7(5)8/h1-20H;2-4,9H,1H3/q+1;/p-1 |
Clave InChI |
ACMBIXWDYKDVLL-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C=CC(=C1)[O-])Cl.C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



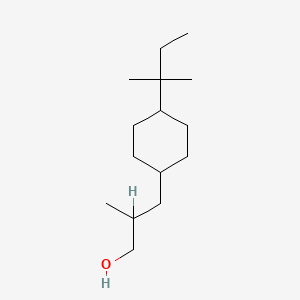
![Methyl 3-methoxybenzo[b]thiophene-3-carboxylate 1,1-dioxide](/img/structure/B12672011.png)

![Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane](/img/structure/B12672022.png)
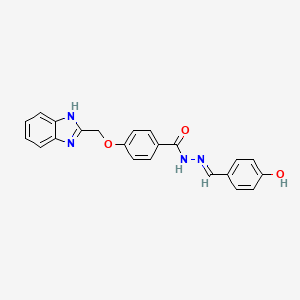
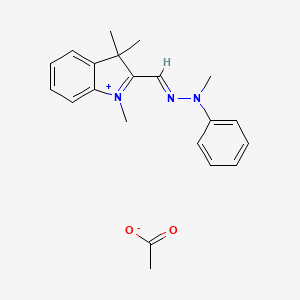
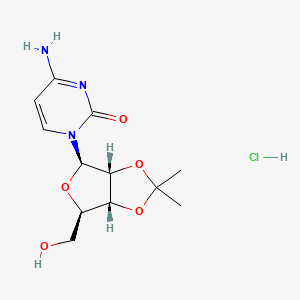
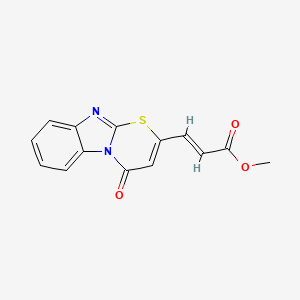

![N,N-Dibenzyl-3-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine](/img/structure/B12672056.png)

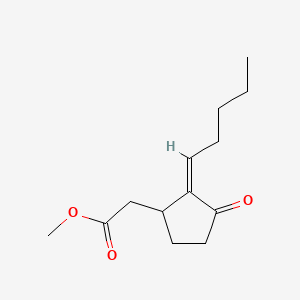
![4-Hydroxy-3-[(2-nitrophenyl)azo]-2-quinolone](/img/structure/B12672083.png)
